molecular formula C3H4N4OS B2875255 1,2,5-Thiadiazole-3-carbohydrazide CAS No. 62438-04-4

1,2,5-Thiadiazole-3-carbohydrazide

Cat. No.: B2875255
CAS No.: 62438-04-4
M. Wt: 144.15
InChI Key: YHSRKDCHGIFFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,5-Thiadiazole-3-carbohydrazide is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and agrochemicals .

Chemical Reactions Analysis

Types of Reactions

1,2,5-Thiadiazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, tetrahydrothiadiazoles, and various substituted thiadiazole derivatives .

Comparison with Similar Compounds

1,2,5-Thiadiazole-3-carbohydrazide can be compared with other similar compounds such as 1,2,3-thiadiazole derivatives and 1,2,4-thiadiazole derivatives. These compounds share the thiadiazole ring structure but differ in the position of the nitrogen and sulfur atoms . The unique arrangement of atoms in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .

List of Similar Compounds

Properties

IUPAC Name

1,2,5-thiadiazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4OS/c4-6-3(8)2-1-5-9-7-2/h1H,4H2,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSRKDCHGIFFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSN=C1C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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CC(C)(C)OC(=O)NNC(=O)c1cnsn1
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Synthesis routes and methods II

Procedure details

Solid t-butyl-2-(1,2,5-thiadiazol-3-ylcarbonyl)hydrazinecarboxylate (I86) (265 mg, 0.890 mmol) was treated with a solution of hydrochloric acid (4 M) in dioxane (4.45 ml, 17.79 mmol) and stirred under argon at RT for 6 hr. The solvent was evaporated in vacuo and the residue dissolved in methanol (˜10 ml), added to a 10 g SCX column and eluted with Dichloromethane (˜50 ml), methanol (˜50 ml) and a solution of ammonia (2 M) in methanol (˜100 ml). The basic fractions were combined and evaporated in vacuo to afford the free base as a white solid in 95.5 mg.
Name
t-butyl-2-(1,2,5-thiadiazol-3-ylcarbonyl)hydrazinecarboxylate
Quantity
265 mg
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reactant
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4.45 mL
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Synthesis routes and methods III

Procedure details

4M HCl (6.60 ml, 26.4 mmol) in 1,4-dioxane was added to 1,1-dimethylethyl 2-(1,2,5-thiadiazol-3-ylcarbonyl)hydrazinecarboxylate (I118) (1.29 g, 5.28 mmol). The reaction mixture was stirred at room temperature for 7 h. The solvent was evaporated under reduced pressure. The crude product was purified by SCX cartridge (2 batches of 500 mg each—MeOH/2M NH3 in MeOH to afford the desired product in 361.4 mg as a white powder.
Name
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6.6 mL
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reactant
Reaction Step One
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1,1-dimethylethyl 2-(1,2,5-thiadiazol-3-ylcarbonyl)hydrazinecarboxylate
Quantity
1.29 g
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reactant
Reaction Step One
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0 (± 1) mol
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